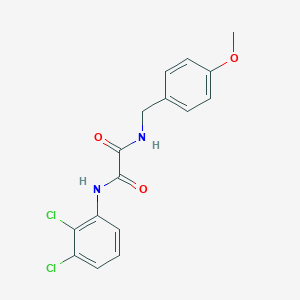![molecular formula C16H14N4O5 B462233 4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID CAS No. 680200-66-2](/img/structure/B462233.png)
4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors
Preparation Methods
The synthesis of 4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions.
Scientific Research Applications
4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of colored materials, including textiles and inks.
Mechanism of Action
The mechanism of action of 4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Properties
CAS No. |
680200-66-2 |
|---|---|
Molecular Formula |
C16H14N4O5 |
Molecular Weight |
342.31g/mol |
IUPAC Name |
4-[[5-cyano-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H14N4O5/c1-9-12(8-17)14(22)20(6-7-21)15(23)13(9)19-18-11-4-2-10(3-5-11)16(24)25/h2-5,21-22H,6-7H2,1H3,(H,24,25) |
InChI Key |
RTGWZQJIMDIUBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCO)N=NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCO)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B462150.png)
![N-benzoyl-N'-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B462187.png)
![3,4,5-triethoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B462221.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B462225.png)


![5-[(3-Methyl-2-thienyl)methylene]-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B462413.png)




![N-(4-cyanophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462431.png)
![N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462434.png)
![N-(2,6-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462435.png)
